4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its broad pharmacological activities, including antitumor, antiviral, and kinase-inhibitory properties . The structure combines a pyrazolo[3,4-d]pyrimidine core with a 6-cyclopropylpyrimidinyloxy-methyl-substituted piperidine moiety. This substitution pattern enhances lipophilicity and may improve target binding selectivity, particularly in kinase inhibition or antiproliferative applications. The cyclopropyl group on the pyrimidine ring likely contributes to metabolic stability and steric effects, distinguishing it from simpler alkyl or aryl substituents in analogous compounds .
Properties
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-25-18-15(9-24-25)19(23-12-22-18)26-6-4-13(5-7-26)10-27-17-8-16(14-2-3-14)20-11-21-17/h8-9,11-14H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHMCWJNGDOUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary components:
- Pyrazolo[3,4-d]pyrimidine core (1-methyl-4-chloro-6-substituted derivative).
- Piperidine side chain functionalized with a (6-cyclopropylpyrimidin-4-yl)oxymethyl group.
Key disconnections involve:
- Nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrazolo[3,4-d]pyrimidine core.
- Etherification between a piperidinyl methanol intermediate and 4-chloro-6-cyclopropylpyrimidine.
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
Preparation of 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
This intermediate serves as the foundational building block for subsequent functionalization. A high-yielding protocol (98%) involves:
- Reagents : 1-methyl-1H-pyrazole-3,4-diamine and trichloromethyl chloroformate.
- Conditions : Reaction in anhydrous tetrahydrofuran (THF) at 50°C for 40 minutes, followed by purification via silica gel chromatography.
Mechanistic Insights
The reaction proceeds through cyclocondensation, where trichloromethyl chloroformate acts as a dual electrophile, facilitating pyrimidine ring formation. The methyl group at N1 is introduced early to prevent tautomeric complications.
Functionalization of the Piperidine Side Chain
Synthesis of 4-(Hydroxymethyl)piperidine
Etherification with 4-Chloro-6-cyclopropylpyrimidine
- Reagents : 4-(Hydroxymethyl)piperidine, 4-chloro-6-cyclopropylpyrimidine, sodium hydride (NaH).
- Conditions : Anhydrous dimethylformamide (DMF), 80°C, 6 hours under nitrogen atmosphere.
- Yield : 72–78% after column chromatography.
Key Considerations
- NaH deprotonates the hydroxyl group, enabling nucleophilic displacement of chloride.
- Steric hindrance from the cyclopropyl group necessitates elevated temperatures for sufficient reactivity.
Coupling of Core and Side Chain via Nucleophilic Aromatic Substitution
Optimized SNAr Reaction
- Reagents :
- 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv).
- 4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine (1.2 equiv).
- Base: N-Ethyldiisopropylamine (DIPEA, 2.5 equiv).
- Conditions :
| Parameter | Value |
|---|---|
| Yield | 92–95% |
| Purity (HPLC) | >98% |
| Reaction Scale | Up to 500 g demonstrated |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Adapting methods from pyrazolo[3,4-d]pyrimidin-4(5H)-one synthesis:
- Reagents : 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile and formamidine acetate.
- Conditions : Microwave irradiation (150°C, 20 minutes, 300 W).
- Advantages : 40% reduction in reaction time vs. conventional heating.
Critical Process Optimization
Solvent Screening for Coupling Step
Comparative data for SNAr reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 95 |
| DMSO | 46.7 | 88 |
| NMP | 32.2 | 82 |
| THF | 7.5 | <5 |
Temperature Profiling
- <80°C: Incomplete conversion (≤60%).
- 100°C: Optimal balance between rate and side reactions.
- >110°C: Degradation products observed (up to 15%).
Scalability and Industrial Considerations
Batch vs. Continuous Flow
- Batch : Suitable for initial 1–10 kg scales (72-hour cycle time).
- Continuous : Microreactor systems reduce residence time to 30 minutes at 130°C (patent pending methods).
Purification Strategies
- Crystallization : Ethyl acetate/n-hexane (1:3) achieves 99.5% purity.
- Chromatography : Reserved for analytical samples due to high resin costs.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, often in the presence of oxidizing agents such as potassium permanganate.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol, water.
Catalysts: : Palladium on carbon, platinum.
Major Products Formed
The major products depend on the specific reactions, but typically include:
Oxidation: : Modified versions with oxidized functional groups.
Reduction: : Simplified structures with reduced functional groups.
Substitution: : New compounds with substituted functional groups, potentially leading to new derivatives for further study.
Scientific Research Applications
4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine finds applications in several fields:
Chemistry: : Used as a building block in organic synthesis for developing new compounds.
Biology: : Investigated for its potential as a bioactive molecule in cell signaling pathways.
Medicine: : Explored for its pharmaceutical properties, possibly as an anti-cancer or anti-inflammatory agent.
Industry: : Employed in the creation of specialized materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound is primarily through:
Molecular targets: : It interacts with specific enzymes or receptors in biological systems, influencing their activity.
Pathways involved: : Typically affects signaling pathways such as the MAPK/ERK pathway, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Pyrazolo[3,4-d]pyrimidine Derivatives
Key Compounds :
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine ():
- Substituents : Chlorine at position 4 and chloromethyl at position 4.
- Role : Intermediate for synthesizing disubstituted derivatives.
- Bioactivity : Demonstrated utility in generating antiproliferative and antibacterial agents.
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Substituents: Thieno[3,2-d]pyrimidine fused to the pyrazolo core.
4-(4-Benzhydrylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine ():
- Substituents : Bulky benzhydryl-piperazinyl and 4-methylbenzyl groups.
- Bioactivity : Likely targets GPCRs or serotonin receptors due to benzhydryl’s historical affinity for such targets.
Piperidine/Piperazine Substituents
Key Compounds :
1-Methyl-6-(4-methylpiperazin-1-yl)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine (): Substituents: Dual piperazine and piperidine moieties. Bioactivity: Potential dual kinase/phosphodiesterase inhibition due to nitrogen-rich substituents.
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one ():
- Substituents : Piperidine linked via ethylpyrazole and protected with a trimethylsilyl group.
- Bioactivity : Designed for improved blood-brain barrier penetration, relevant in CNS-targeted therapies.
Halogenated Derivatives
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyridine (): Substituents: Chlorine at position 4 and pyridine at position 1.
Bioactivity and Selectivity Profiles
Biological Activity
The compound 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine represents a complex structure with potential pharmacological applications. Its unique architecture suggests interactions with various biological targets, making it a candidate for medicinal chemistry studies.
Structural Overview
This compound features:
- Piperidine ring : A common motif in pharmaceuticals known for its ability to interact with neurotransmitter receptors.
- Cyclopropylpyrimidine moiety : Imparts unique electronic properties and steric effects, influencing biological interactions.
- Pyrazolo[3,4-d]pyrimidine structure : Associated with diverse biological activities including antitumor effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing reagents that facilitate the formation of heterocyclic structures. The synthetic pathways may include:
- Oxidation and Reduction Reactions : To modify functional groups and improve reactivity.
- Substitution Reactions : To introduce various functional groups that enhance biological activity.
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. For example, analogues have shown half-maximal inhibitory concentration (IC50) values against human hepatoma carcinoma cells ranging from 4.55 to 6.28 µM, indicating potent cytotoxic effects . The structure-activity relationship (SAR) studies suggest that specific substituents on the pyrazolo ring are crucial for enhancing antitumor efficacy.
Enzyme Inhibition
The compound's structural features suggest potential inhibitory activity against various enzymes. Pyrazolo[3,4-d]pyrimidines have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Most derivatives displayed minimal impact; however, modifications can lead to increased inhibition .
Predictive Models
Predictive models based on SAR have been employed to forecast the compound's pharmacological effects. These models analyze how variations in chemical structure affect biological activity, aiding in the design of more effective derivatives .
Case Studies
- Antitumor Evaluation : A series of pyrazolo[3,4-d]pyrimidine analogues were synthesized and tested against various cancer cell lines. Compound 5e demonstrated the strongest activity against hepatoma cells, emphasizing the importance of structural modifications in enhancing therapeutic potential .
- Enzyme Interaction Studies : In silico docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes. These studies revealed significant binding affinities, suggesting a mechanism of action that warrants further exploration .
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound 5e | Pyrazolo[3,4-d]pyrimidine | Antitumor | 4.55 (Hepatoma) |
| Compound A | Pyrazolo[3,4-d]pyrimidine derivative | Xanthine oxidase inhibitor | Not significant |
Q & A
Q. What are the critical structural features of this compound that influence its biological activity?
The compound’s activity is derived from its pyrazolo[3,4-d]pyrimidine core, which enables π-π stacking with biological targets, and the piperidin-1-yl group, which enhances solubility and membrane permeability. The cyclopropylpyrimidine moiety contributes to steric effects and metabolic stability. Structural analogs with similar frameworks, such as those containing piperazine or substituted aryl groups, show varied kinase inhibition profiles depending on substituent positioning .
Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyrimidine core in analogous compounds?
The core is typically synthesized via cyclocondensation of aminopyrazoles with nitriles or via Ullmann-type coupling. For example, thiourea and p-toluenesulfonic acid catalyze cyclization under reflux to form the pyrimidine ring . Nucleophilic aromatic substitution (e.g., using alkyl halides in dry acetonitrile) introduces piperidine or cyclopropyl groups .
Q. How should researchers purify this compound to minimize byproducts from piperidinyl ether formation?
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively separates the target compound from unreacted intermediates. Recrystallization in acetonitrile or ethanol further enhances purity, as demonstrated for structurally related piperidine-linked pyrazolopyrimidines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during cyclopropylpyrimidine moiety introduction?
Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent : Use anhydrous DMF or THF to stabilize reactive intermediates.
- Catalyst : Pd(OAc)₂/Xantphos systems enhance coupling efficiency for cyclopropyl groups . Yields >70% are achievable with stoichiometric control (1:1.2 molar ratio of precursor to cyclopropyl reagent) .
Q. What analytical techniques resolve contradictory solubility data across studies?
Contradictions may arise from polymorphic forms or hydration states. Use:
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
- Powder X-ray Diffraction (PXRD) : Detect crystalline vs. amorphous forms.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity under varying humidity .
Q. Which in vitro models best evaluate target engagement specificity given structural similarity to kinase inhibitors?
- Kinase Profiling Panels : Screen against 100+ kinases to identify off-target effects (e.g., AMPK vs. PI3K inhibition).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for hypothesized targets.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Q. How can mutation studies validate hydrogen bonding interactions with ATP-binding pockets?
- Site-Directed Mutagenesis : Replace residues like Asp86 or Lys72 (common in kinase ATP pockets) with alanine.
- Isothermal Titration Calorimetry (ITC) : Compare binding affinity (ΔH, ΔS) between wild-type and mutant proteins. A >10-fold reduction in KD for mutants indicates critical interactions .
Q. What computational methods predict the compound’s conformation when docked with ATP-binding targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for structural analogs.
- Density Functional Theory (DFT) : Optimize ligand geometry for accurate docking poses .
Q. How does the oxymethylpiperidine linkage impact stability under physiological pH conditions?
Hydrolysis of the ether bond can occur at pH <3 or >10. Stability assays in buffers (pH 1.2–7.4) over 24 hours, analyzed via HPLC, reveal degradation pathways. Lyophilization or formulation in enteric coatings mitigates instability .
Q. What strategies reconcile discrepancies in enzymatic inhibition data between recombinant proteins and cell-based assays?
- Cell Permeability Correction : Normalize IC50 values using P-gp inhibition assays (e.g., with verapamil).
- Target Engagement Biomarkers : Measure downstream phosphorylation (e.g., p-AKT for PI3K inhibitors) via Western blot.
- Proteolysis-Targeting Chimeras (PROTACs) : Compare degradation efficiency to validate target specificity .
Methodological Considerations
- Contradictory Synthesis Yields : Evaluate reaction scalability (e.g., microwave-assisted vs. conventional heating) and purity of starting materials. For example, trace moisture in acetonitrile reduces nucleophilic substitution efficiency by 30–40% .
- Regiochemistry Confirmation : Use NOESY NMR to distinguish N1 vs. N2 methylation, as chemical shifts differ by 0.5–1.0 ppm for pyrazolo[3,4-d]pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
